2,6,8-Trimethyl-4-nonanol
Overview
Description
2,6,8-Trimethyl-4-nonanol is an organic compound with the molecular formula C₁₂H₂₆O. It is a type of alcohol characterized by the presence of three methyl groups attached to a nonane backbone. This compound is also known by other names such as 4-Hydroxy-2,6,8-trimethylnonane and 2,6,8-trimethylnonan-4-ol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,8-Trimethyl-4-nonanol typically involves the reduction of the corresponding ketone, 2,6,8-trimethyl-4-nonanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6,8-Trimethyl-4-nonanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone, 2,6,8-trimethyl-4-nonanone, using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: As mentioned earlier, the compound can be synthesized by reducing 2,6,8-trimethyl-4-nonanone.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid or potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 2,6,8-Trimethyl-4-nonanone.
Reduction: this compound.
Substitution: 2,6,8-Trimethyl-4-chlorononane.
Scientific Research Applications
2,6,8-Trimethyl-4-nonanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6,8-Trimethyl-4-nonanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group allows it to form hydrogen bonds and participate in various biochemical pathways. Its effects are mediated through these interactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,6,8-Trimethyl-4-nonanone: The corresponding ketone, which can be reduced to form 2,6,8-Trimethyl-4-nonanol.
2,4,8-Trimethyl-6-nonanol: Another isomer with a different arrangement of methyl groups.
4-Hydroxy-2,6,8-trimethylnonane: Another name for this compound
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group at the fourth position. This structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
2,6,8-trimethylnonan-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-9(2)6-11(5)8-12(13)7-10(3)4/h9-13H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEHSRSSAGQWNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)CC(CC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029159 | |
Record name | 2,6,8-Trimethyl-4-nonanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8029159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 4-Nonanol, 2,6,8-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
123-17-1 | |
Record name | 2,6,8-Trimethyl-4-nonanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6,8-Trimethyl-4-nonanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 123-17-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60574 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nonanol, 2,6,8-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6,8-Trimethyl-4-nonanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8029159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6,8-trimethylnonan-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.189 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,6,8-TRIMETHYL-4-NONANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN9674YUG7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the addition of polyoxyethylene glycol chains affect the properties of 2,6,8-Trimethyl-4-nonanol?
A1: Adding polyoxyethylene glycol (PEG) chains to this compound transforms it into a nonionic surfactant. [, ] This modification significantly alters its properties. Specifically, the PEG chains increase the compound's water solubility, making it amphiphilic. This means it can interact with both water and oil-based substances, a key characteristic of surfactants. [] The research highlights the synthesis of two specific surfactants with varying PEG chain lengths (6 and 9 ethylene oxide units) attached to the this compound. []
Q2: What are the implications of using specifically labeled 14C- this compound derivatives in surfactant research?
A2: The synthesis of 14C-labeled this compound derivatives, where the radioactive label is strategically placed within the molecule, enables researchers to track the fate and behavior of these surfactants in various environments. [] This is particularly important in understanding their degradation pathways, environmental impact, and potential accumulation in organisms or ecosystems. For instance, the study on the photosensitized degradation of a hexaethoxylated this compound surfactant could utilize such labeled compounds to precisely monitor the breakdown products and assess the environmental fate of the surfactant. []
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